molecular formula C40H74D3NO8 B1163724 N-omega-CD3-Hexadecanoyl-glucopsychosine

N-omega-CD3-Hexadecanoyl-glucopsychosine

Cat. No.: B1163724
M. Wt: 703
Attention: For research use only. Not for human or veterinary use.
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Description

N-omega-CD3-Hexadecanoyl-glucopsychosine, also known as this compound, is a useful research compound. Its molecular formula is C40H74D3NO8 and its molecular weight is 703. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H74D3NO8

Molecular Weight

703

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C16:0-CD3-Glucopsychosine;  N-C16:0-CD3-Glucocerebroside;  N-Palmitoyl-CD3-glucopsychosine

Origin of Product

United States

Contextualization of Glycosphingolipids Within Cellular Biology

Glycosphingolipids (GSLs) are a diverse and essential class of lipids found in the cell membranes of eukaryotes. acs.org Structurally, they are composed of a hydrophobic ceramide backbone (a fatty acid linked to a sphingoid base) and a hydrophilic glycan (carbohydrate) headgroup that extends into the extracellular space. nih.govacs.org This amphipathic nature allows GSLs to embed within the lipid bilayer, where they contribute significantly to membrane structure and function. acs.org

GSLs are not uniformly distributed but are key components of specialized membrane microdomains known as lipid rafts, alongside cholesterol and specific proteins. nih.govnih.gov These rafts serve as organized platforms for a multitude of cellular activities. nih.gov Key functions of GSLs include:

Cell-Cell Recognition and Adhesion: The complex carbohydrate chains of GSLs act as surface markers that mediate interactions between cells. nih.gov

Signal Transduction: GSLs can modulate the activity of membrane-bound receptors and signaling proteins, thereby influencing cellular responses to external stimuli. nih.govmbolin-lktlabs.com

Modulation of Membrane Fluidity: The presence and type of GSLs in the membrane influence its physical properties, including fluidity and stability. acs.org

Intracellular Transport: GSLs are involved in the sorting and trafficking of proteins and other lipids within the cell. acs.orgnih.gov

The specific composition of GSLs on a cell's surface can change dramatically depending on the cell type, its developmental stage, and whether it has undergone malignant transformation. nih.govnih.gov This dynamic nature underscores their importance in both normal physiology and disease.

Significance of Glucopsychosine and Its Derivatives in Metabolic Pathway Elucidation

Glucopsychosine, also known as glucosylsphingosine (B128621), is the deacylated form of glucosylceramide. nih.gov While glucosylceramide is a fundamental precursor for the synthesis of most GSLs, its accumulation is a hallmark of Gaucher disease, the most common lysosomal storage disorder. nih.govnih.govmdpi.com Gaucher disease is caused by a genetic deficiency in the enzyme glucocerebrosidase (GCase), which is responsible for breaking down glucosylceramide in the lysosome. nih.govmdpi.com

As glucosylceramide accumulates, a portion of it is converted to glucopsychosine through an alternative metabolic pathway. mdpi.comgist.ac.kr This soluble lysolipid can then exit the lysosome and exert widespread pathophysiological effects. gist.ac.kr Research has identified glucopsychosine as a highly sensitive and specific biomarker for Gaucher disease. mdpi.comnih.govescholarship.org Its levels are markedly elevated in the plasma and tissues of affected individuals and correlate with disease severity. nih.govescholarship.org Consequently, quantifying glucopsychosine is crucial for:

Diagnosis: Elevated levels of glucopsychosine strongly support a diagnosis of Gaucher disease. nih.govnih.govspringernature.com

Monitoring Disease Progression: Tracking glucopsychosine levels can help monitor the progression of the disease in patients, even those who are only mildly symptomatic. nih.gov

Assessing Therapeutic Response: The concentration of glucopsychosine decreases in response to effective treatments like enzyme replacement therapy (ERT), making it a valuable tool for monitoring therapeutic efficacy. nih.govmdpi.com

The study of glucopsychosine and its derivatives provides a critical window into the pathobiology of lysosomal storage disorders and the broader GSL metabolic network. nih.govgist.ac.kr

Rationale for Deuterated Analogues in Contemporary Biochemical Investigations

Modern biochemical analysis, particularly in the field of lipidomics, relies heavily on mass spectrometry (MS) for the precise detection and quantification of molecules in complex biological samples. nih.govresearchgate.net A significant challenge in quantitative MS is accounting for sample loss during extraction and variability in instrument response. nih.gov To overcome these issues, stable isotope-labeled internal standards are widely used. nih.govnih.govresearchgate.net

Deuterated analogues, where one or more hydrogen atoms are replaced by the stable isotope deuterium (B1214612) (²H or D), are considered the gold standard for internal standards in mass spectrometry. nih.gov The rationale for their use is compelling:

Near-Identical Chemical and Physical Properties: Deuterated compounds have virtually the same chemical properties, extraction recovery, and chromatographic retention time as their non-deuterated (endogenous) counterparts. nih.gov This means the standard and the analyte behave almost identically during sample preparation and analysis.

Distinct Mass-to-Charge Ratio (m/z): Despite their chemical similarity, the deuterated standard has a higher mass than the analyte. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to distinguish between the standard and the target molecule. nih.gov

Correction for Matrix Effects: Biological samples contain a complex mixture of molecules that can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. researchgate.net Because the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte signal to the standard signal remains constant, enabling accurate quantification. nih.gov

Improved Accuracy and Precision: By normalizing the analyte's signal to the known concentration of the added internal standard, researchers can achieve highly accurate and reproducible measurements of the analyte's true concentration in the original sample. nih.govresearchgate.netnih.gov

The use of deuterated standards, therefore, is an essential component of robust, high-throughput bioanalytical methods, enabling reliable quantification for research and clinical diagnostics. nih.govnih.gov

Table 1: Key Advantages of Using Deuterated Internal Standards in Mass Spectrometry
AdvantageScientific RationaleImpact on Analysis
Co-elution with AnalyteThe deuterated standard has nearly identical physicochemical properties to the endogenous analyte, causing them to move through the chromatography system at the same rate. nih.govEnsures that both the standard and the analyte experience the same conditions (e.g., matrix effects, ionization suppression) at the same time. nih.gov
Correction for Sample VariabilityAny loss of material during sample preparation steps (e.g., extraction, derivatization) will affect the standard and the analyte equally. nih.govImproves the accuracy of quantification by normalizing the final analyte signal to the final standard signal. researchgate.net
Distinct Mass SignatureThe inclusion of deuterium atoms increases the mass of the standard, creating a different mass-to-charge (m/z) ratio from the analyte. nih.govAllows the mass spectrometer to simultaneously but separately detect and measure both the analyte and the internal standard without interference. nih.gov
Enhanced Precision and AccuracyBy calculating the ratio of the analyte's response to the standard's response, variability from the instrument and sample matrix is cancelled out. researchgate.netnih.govLeads to highly reliable and reproducible quantitative results, which are critical for clinical diagnostics and metabolic research. nih.gov

Scope of Academic Inquiry for N Omega Cd3 Hexadecanoyl Glucopsychosine

Strategies for Deuterium Incorporation in Lipid Synthesis

The introduction of stable isotopes like deuterium into lipid molecules is a cornerstone of modern metabolic research and quantitative lipid analysis. Deuterium-labeled lipids serve as ideal tracers and internal standards for mass spectrometry because their increased mass allows them to be distinguished from their naturally occurring, non-labeled (M+0) counterparts, while maintaining nearly identical chemical and physical properties.

Several strategies exist for incorporating deuterium into lipid structures. One common method is H/D exchange, which involves replacing hydrogen atoms with deuterium on a precursor molecule. For saturated fatty acids like hexadecanoic acid (palmitic acid), this can be accomplished under hydrothermal conditions using deuterium oxide (D₂O) as the deuterium source and a metal catalyst, such as Platinum on carbon (Pt/C), to activate the C-H bonds. scilit.com This process is often performed in a high-pressure, high-temperature reactor to drive the exchange to completion, achieving high levels of deuterium incorporation. scilit.com

Another significant strategy is metabolic labeling, where organisms, tissues, or cells are cultured in media containing a deuterium source, typically deuterated water (D₂O). nih.gov During de novo fatty acid synthesis, deuterium is incorporated into the growing acyl chain from metabolically enriched precursors like acetyl-CoA and NADPH. nih.govnih.gov This biological approach allows for the investigation of metabolic pathways and lipid turnover rates in living systems. psu.edu

Specificity of CD3-Hexadecanoyl Moiety Labeling

For this compound, the labeling is highly specific, with three deuterium atoms (a CD3 group) positioned at the terminal omega (ω) carbon of the hexadecanoyl (C16:0) fatty acid chain. This specificity is achieved through chemical synthesis rather than metabolic labeling, which tends to distribute deuterium more broadly across the molecule.

The synthesis begins with a precursor to hexadecanoic acid that is already modified to contain the terminal CD3 group. This precursor is then activated, typically by converting it to an acyl chloride or an N-hydroxysuccinimide (NHS) ester, to make it reactive toward the amine group of the glucopsychosine molecule. This targeted chemical approach ensures that the deuterium label is located exclusively at the desired omega position of the fatty acid moiety. When analyzing fragments via mass spectrometry, this specific placement allows researchers to distinguish the labeled fatty acid from other parts of the molecule, such as the glucose or sphingosine (B13886) backbone. psu.edu Studies have confirmed that in these synthetic standards, deuterium is incorporated into the fatty acid portion and not into other parts of the molecule, such as the headgroup. psu.edu

Semisynthetic and Chemoenzymatic Approaches to Glucopsychosine Analogues

The final assembly of this compound is typically achieved through semisynthetic or chemoenzymatic methods that couple the deuterated fatty acid to the glucopsychosine backbone.

A primary semisynthetic route involves the direct N-acylation of glucopsychosine (also known as glucosylsphingosine). In this approach, glucopsychosine, which can be isolated from natural sources or produced synthetically, serves as the scaffold. The pre-synthesized and deuterated ω-CD3-hexadecanoic acid is chemically activated and then reacted with the free amino group on the sphingosine base of glucopsychosine. This reaction forms the stable amide bond, yielding the final product. This method offers precise control over the final structure, ensuring that the specifically labeled fatty acid is attached.

Chemoenzymatic strategies offer an alternative with high specificity, leveraging the catalytic power of enzymes. nih.gov One potential pathway involves glycosyltransferases, enzymes that catalyze the transfer of sugar moieties. scilit.comnih.gov For instance, a deuterated ceramide (N-omega-CD3-hexadecanoyl-sphingosine) could be synthesized first. Subsequently, a glucosyltransferase could be used to attach a glucose molecule from a donor like UDP-glucose, forming the final glucopsychosine analogue. scilit.com More advanced one-pot multienzyme (OPME) systems can streamline this process, allowing for the synthesis of complex glycosphingolipids without the need to isolate intermediates. nih.gov These enzymatic methods are highly regioselective and stereoselective, preventing the formation of unwanted byproducts.

Purification and Analytical Verification Techniques for this compound Preparations

Following synthesis, rigorous purification and analytical verification are mandatory to ensure the compound's identity, purity, and suitability as a quantitative standard. A purity of ≥98% is typically required for such standards. researchgate.net

Purification: The crude synthetic product is a mixture containing the desired compound, unreacted starting materials, and potential side products. Purification is commonly achieved using chromatographic techniques.

Reverse-Phase High-Performance Liquid Chromatography (HPLC) or Medium-Pressure Liquid Chromatography (MPLC) are effective methods for separating the target lipid from more polar or less polar impurities. psu.edu

Thin-Layer Chromatography (TLC) can also be used for purification and as a quick analytical check of fraction purity during the separation process. nih.gov

Analytical Verification: The identity and purity of the final product are confirmed using a combination of analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for verifying the structure and purity of this compound. researchgate.netnih.gov This method confirms the correct molecular weight, which will be three mass units higher than its non-deuterated counterpart, and allows for fragmentation analysis (MS/MS) to confirm that the CD3 label is on the hexadecanoyl fragment. LC-MS/MS methods are developed to be highly sensitive and specific, with the ability to separate the target compound from its structural isomers, such as the galactosyl form (psychosine). researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed to provide detailed structural confirmation, although it is less commonly reported for routine verification of commercial standards.

Technique Purpose Key Findings/Parameters
Reverse-Phase MPLC/HPLC PurificationSeparation of the final product from precursors and byproducts. psu.edu
Thin-Layer Chromatography (TLC) Purification MonitoringRapid assessment of fraction purity during column chromatography. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Structural Verification & Purity AnalysisConfirms molecular weight and label location; separates from isomers. researchgate.net Method validation shows high precision (e.g., <12% variation) and recovery (>96%). nih.gov

Integration into Sphingolipid and Glycosphingolipid Metabolic Networks

This compound, a stable isotope-labeled form of glucopsychosine, serves as a valuable tracer for dissecting the highly interconnected pathways of sphingolipid and glycosphingolipid metabolism. Its structure, featuring a deuterated hexadecanoyl acyl chain, allows for precise tracking and quantification by mass spectrometry, offering a window into the dynamic processes of synthesis, degradation, and interconversion.

Pathways of Glucosylceramide and Glucopsychosine Interconversion

The metabolism of this compound is intrinsically linked to the balance between glucosylceramide and its deacylated form, glucopsychosine. This interconversion is a critical aspect of sphingolipid homeostasis. One of the primary pathways for the formation of glucopsychosine is the deacylation of glucosylceramide. In conditions where glucosylceramide accumulates, such as in the lysosomal storage disorder Gaucher disease, the enzyme acid ceramidase can act on the excess glucosylceramide to remove the fatty acid chain, yielding glucopsychosine.

Conversely, glucopsychosine can be acylated to form glucosylceramide. This reaction can be catalyzed by ceramide synthase enzymes, which typically acylate sphingosine to form ceramide. While the primary substrate for these enzymes is sphingosine, they can also utilize glucopsychosine, attaching a fatty acyl-CoA, such as hexadecanoyl-CoA, to its free amino group. The introduction of this compound into a cellular system allows researchers to trace its conversion to the corresponding deuterated glucosylceramide, providing insights into the activity of these biosynthetic pathways.

Role in Lysosomal Glycosphingolipid Catabolism

The lysosome is the central hub for the breakdown of complex glycosphingolipids. This compound, as a glucopsychosine analog, is a substrate for the lysosomal enzyme glucocerebrosidase (GBA). GBA is responsible for the hydrolysis of the glycosidic bond in glucosylceramide, releasing glucose and ceramide. Similarly, GBA can also cleave the glucose moiety from glucopsychosine, yielding sphingosine.

In Gaucher disease, a deficiency in GBA activity leads to the accumulation of its primary substrate, glucosylceramide, within the lysosomes of macrophages and other cells. mbolin-lktlabs.com This accumulation drives the secondary formation of glucopsychosine through the action of acid ceramidase. The use of labeled substrates like this compound is instrumental in studying the residual activity of GBA in Gaucher disease models and in evaluating the efficacy of therapeutic interventions such as enzyme replacement therapy.

Substrate-Enzyme Kinematics and Specificity Studies

The utility of this compound extends to the detailed investigation of the enzymes that govern its metabolic transformations. By serving as a traceable substrate, it enables the determination of key kinetic parameters and substrate specificities.

Interactions with Glucocerebrosidase and Related Hydrolases

EnzymeSubstrateApparent KmApparent Vmax
Glucocerebrosidase (GBA)Glucosylceramide~108 µM-
Glucocerebrosidase (GBA)GlucopsychosineHigher than GlcCerLower than GlcCer

Note: Specific Vmax values are highly dependent on the assay conditions and enzyme preparation and are therefore not listed as absolute values. The table illustrates the relative substrate preference of Glucocerebrosidase.

Involvement in Glucosylceramide Synthase Activity

Glucosylceramide synthase (GCS) is the enzyme responsible for the initial step in the synthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. The product of this reaction is glucosylceramide. While the primary acceptor substrate for GCS is ceramide, the reverse reaction, the glucosylation of sphingosine to form glucopsychosine, has also been considered. However, the primary metabolic route to glucopsychosine is through the degradation of glucosylceramide.

This compound itself is not a direct substrate for the forward reaction of GCS. Instead, its precursor, a deuterated C16 ceramide, would be. The enzymatic product, N-omega-CD3-Hexadecanoyl-glucosylceramide, can then be studied. The inhibition of GCS is a therapeutic strategy for substrate reduction therapy in Gaucher disease, aiming to decrease the production of glucosylceramide and subsequently glucopsychosine. Labeled compounds are crucial in assessing the in-vivo efficacy of GCS inhibitors.

Metabolic Flux Analysis Utilizing Stable Isotope Labeling

Metabolic flux analysis is a powerful technique to quantify the rates of metabolic pathways. The use of stable isotope-labeled molecules like this compound is central to this approach. By introducing this labeled compound into a biological system, researchers can trace the movement of the deuterium label through the metabolic network over time.

This allows for the quantification of the flux through various pathways, including the rate of its degradation by glucocerebrosidase, its potential reacylation to form deuterated glucosylceramide, and its incorporation into more complex glycosphingolipids. Mass spectrometry is used to detect and quantify the labeled species, providing a dynamic picture of sphingolipid metabolism that is not attainable through static concentration measurements alone. While primarily utilized as an internal standard for accurate quantification in mass spectrometry-based lipidomics, the application of this compound as a tracer in metabolic flux studies holds significant potential for a deeper understanding of sphingolipid dynamics in health and disease. bioscience.co.uk

Analytical TechniqueApplication in Studying this compound
Mass Spectrometry (MS)Quantification of the compound and its metabolic products. mbolin-lktlabs.com
Tandem Mass Spectrometry (MS/MS)Structural elucidation of metabolic products and precise quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and quantification of different sphingolipid species.

Quantitative Mass Spectrometry for Glycosphingolipid Profiling

Quantitative mass spectrometry (MS) has become the gold standard for lipidomics, offering unparalleled sensitivity and specificity for the analysis of complex lipid mixtures. In the context of glycosphingolipid profiling, MS-based methods are essential for identifying and quantifying individual lipid species, which can serve as biomarkers for diseases such as Gaucher disease. nih.gov Gaucher disease is characterized by the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine (B128621) (also known as glucopsychosine), due to a deficiency in the enzyme glucocerebrosidase. nih.govnih.gov The use of stable isotope-labeled internal standards, such as this compound, is fundamental to achieving accurate quantification in these analyses. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection specificity of tandem mass spectrometry. nih.gov This method is widely applied for the quantification of low-abundance lipids like glucopsychosine in biological matrices such as plasma, serum, and dried blood spots. nih.govresearchgate.net

In a typical LC-MS/MS workflow, a biological extract containing the analyte (e.g., hexadecanoyl-glucopsychosine) and a known amount of the internal standard (this compound) is injected into the LC system. The compounds are separated chromatographically before being ionized, usually by electrospray ionization (ESI). The mass spectrometer then isolates the specific precursor ion for each compound and fragments it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity. nih.govuantwerpen.be

The key to the method is that the internal standard co-elutes with the analyte and experiences similar ionization and fragmentation behavior, but is distinguished by its mass. nih.gov For this compound, the three deuterium atoms on the terminal methyl group of the hexadecanoyl (C16:0) acyl chain increase its mass by 3 Daltons compared to the endogenous molecule. The most common fragmentation cleaves the glycosidic bond and the bond between the sphingosine backbone and the acyl chain, yielding a fragment ion characteristic of the sphingosine base (m/z 282.3). nih.govuantwerpen.beprotocols.io Since the deuterium label is on the fatty acid chain, which is lost during this fragmentation, both the analyte and the internal standard can produce the same product ion, but they are differentiated by their unique precursor ion masses.

Table 1: Representative LC-MS/MS Parameters for Hexadecanoyl-glucopsychosine Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Hexadecanoyl-glucopsychosine (Analyte) 700.6 282.3 ESI+
This compound (Internal Standard) 703.6 282.3 ESI+

Data is inferred from the known fragmentation patterns of glucosylceramides and glucosylsphingosine. The precursor ion represents the [M+H]+ adduct. The product ion represents the characteristic sphingosine backbone fragment. protocols.iomdpi.com

Internal Standard Applications in Lipidomics

The primary role of this compound in lipidomics is to serve as an internal standard (IS) for isotope dilution mass spectrometry. nih.gov Internal standards are essential for correcting for variations that can occur during sample preparation and instrumental analysis. caymanchem.com These variations include incomplete extraction recovery, sample loss during handling, and fluctuations in mass spectrometer signal (ionization suppression or enhancement). nih.gov

Because a stable isotope-labeled standard like this compound has virtually identical physicochemical properties to its endogenous analogue, it behaves the same way during extraction, chromatography, and ionization. nih.gov By adding a precise amount of the IS to the sample at the beginning of the workflow, the ratio of the peak area of the endogenous analyte to the peak area of the IS can be used to calculate the analyte's concentration. This ratio remains constant even if sample is lost or the MS signal fluctuates, leading to highly accurate and precise measurements. nih.govnih.gov This approach has been successfully used to develop robust and reliable assays for quantifying disease biomarkers like glucosylsphingosine with high sensitivity and specificity. nih.govresearchgate.net

Isotope Ratio Mass Spectrometry for Metabolic Tracing

Beyond its use as an internal standard for quantification, this compound can be employed as a tracer in metabolic studies using isotope ratio mass spectrometry. isotope.com Stable isotope tracing is a powerful technique to delineate metabolic pathways and measure the flux of molecules in vivo. nih.goveurisotop.comresearchgate.net In this approach, the deuterated compound is administered to a biological system (e.g., cell culture or an animal model), and the fate of the isotope label is tracked over time. eurisotop.com

When this compound is metabolized, the D3-labeled hexadecanoyl (palmitic acid) chain can be tracked. For example, sphingolipid catabolism involves the breakdown of complex sphingolipids to ceramide and then to sphingosine, releasing the fatty acid. nih.govnih.gov The released D3-palmitic acid can then be re-incorporated into other lipid classes, such as phospholipids (B1166683) or triglycerides, or be degraded via beta-oxidation. eurisotop.com By measuring the deuterium enrichment in these downstream metabolites using mass spectrometry, researchers can quantify the rate of sphingolipid turnover and the flux of its components into other metabolic pathways. nih.govisotope.com This provides dynamic information about metabolic regulation that cannot be obtained from static concentration measurements alone. soton.ac.uk

Chromatographic Separation Techniques for Deuterated Lipids

Effective chromatographic separation is crucial for resolving the target analyte from other structurally similar lipids and matrix components prior to mass spectrometric analysis. nih.gov For deuterated lipids like this compound, the goal is typically co-elution with the non-deuterated analyte to ensure that both experience the same analytical conditions. nih.gov The choice of chromatography depends on the specific properties of the molecule.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating polar compounds like glycosphingolipids. nih.gov It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. youtube.com This technique is essential for separating glucopsychosine from its structural isomer, galactosylsphingosine (psychosine), which differs only in the stereochemistry of a single hydroxyl group on the sugar moiety. nih.govnih.gov As these isomers can have overlapping mass fragments, their chromatographic separation is critical for accurate, isomer-specific quantification. nih.gov

Reversed-Phase (RP) Liquid Chromatography: Reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase, is also widely used. nih.gov Separation is based on hydrophobicity. While less effective at separating sugar isomers, RP-HPLC is excellent for separating lipids based on their acyl chain length and degree of unsaturation. nih.gov In a complex sample, RP-HPLC can effectively separate this compound (C16:0 chain) from other glucopsychosine species with different fatty acid chains. A typical analysis using a C18 column can achieve separation in a short runtime. uantwerpen.be

Table 2: Example Chromatographic Techniques for Glucopsychosine Analysis

Technique Stationary Phase Typical Mobile Phase Separation Principle Example Retention Time (Glucopsychosine)
HILIC Silica, Amide Acetonitrile/Water with buffer Polarity (separates isomers) ~5-7 min
Reversed-Phase (RP) C18, C8 Water/Acetonitrile/Methanol with additives Hydrophobicity (separates by acyl chain) ~1.8 min

Retention times are highly method-dependent and are provided for illustrative purposes. uantwerpen.benih.gov

Cellular and Subcellular Distribution Dynamics of N Omega Cd3 Hexadecanoyl Glucopsychosine

Trafficking and Localization in Cellular Compartments

The trafficking of N-omega-CD3-Hexadecanoyl-glucopsychosine is intrinsically linked to the synthesis and degradation pathways of its parent molecules, glucocerebrosides. The initial synthesis of glucosylceramide, a precursor, occurs on the cytosolic face of the endoplasmic reticulum (ER). Following its synthesis, it is translocated to the Golgi apparatus for further modifications before being transported to its final destinations.

Glucocerebrosides are known to be enriched in the plasma membrane, where they contribute to the structure and function of lipid rafts. The endocytic pathway plays a crucial role in the transport of these molecules from the plasma membrane to the lysosomes for catabolism. It is within the lysosome that this compound is expected to primarily localize for degradation.

The transport of the key enzyme responsible for the breakdown of glucocerebrosides, glucocerebrosidase (GCase), to the lysosome is a well-studied process that occurs independently of the mannose-6-phosphate receptor pathway. Instead, it relies on the lysosomal integral membrane protein type-2 (LIMP-2) to guide it from the ER to the lysosome. In certain pathological conditions, mutations in GCase can lead to its retention in the endoplasmic reticulum, disrupting this trafficking pathway.

A summary of the expected subcellular localization is presented in the table below.

Cellular CompartmentRole in this compound Dynamics
Endoplasmic Reticulum (ER)Site of precursor (glucosylceramide) synthesis.
Golgi ApparatusFurther processing and sorting of precursor glycosphingolipids.
Plasma MembraneA likely site of localization, contributing to lipid raft domains.
EndosomesIntermediate organelles in the transport from the plasma membrane.
LysosomesPrimary site of metabolic degradation.

Membrane Association and Interaction with Lipid Bilayers

As an amphipathic molecule, this compound readily associates with cellular membranes. The hexadecanoyl acyl chain provides a hydrophobic anchor that integrates into the lipid bilayer, while the glucopsychosine headgroup remains at the membrane-water interface. This structure facilitates its role as a component of cellular membranes, particularly the plasma membrane.

The interaction of its parent compound, glucocerebroside, with lipid bilayers is crucial for its eventual degradation. The enzyme glucocerebrosidase acts on its substrate at the surface of intralysosomal vesicles. The composition of the lipid bilayer significantly influences the efficiency of this enzymatic activity. Anionic lipids within the membrane have been shown to stimulate the hydrolysis of glucosylceramide, suggesting that electrostatic interactions between the enzyme and the membrane surface are important for substrate processing.

The hydrophobic matching between the length of the acyl chain of this compound and the thickness of the lipid bilayer in different organelle membranes will also influence its distribution and the energetic favorability of its presence within those membranes.

Membrane FeatureInfluence on this compound Interaction
Lipid RaftsPotential for preferential partitioning due to its glycosphingolipid nature.
Anionic LipidsMay enhance the recruitment and activity of metabolic enzymes like GCase.
Membrane FluidityAffects the insertion and lateral diffusion of the molecule within the bilayer.
Hydrophobic ThicknessInfluences the energetic cost of accommodating the hexadecanoyl chain.

Organelle-Specific Metabolism and Transport Mechanisms

The metabolism of this compound is expected to mirror that of endogenous acylated glucocerebrosides. The primary site for its catabolism is the lysosome. Within this acidic organelle, the enzyme glucocerebrosidase (GCase) would hydrolyze the glycosidic bond, releasing glucose and N-omega-CD3-hexadecanoyl-psychosine. Subsequently, other lysosomal hydrolases would further break down the lipid backbone.

The formation of glucopsychosine, the non-acylated parent of the studied compound, occurs through the deacylation of glucosylceramide by the enzyme acid ceramidase, also located in the lysosome. This suggests that the lysosome is the central hub for both the synthesis of the immediate precursor (psychosine) and the degradation of the acylated form.

Transport of the building blocks and breakdown products across organellar membranes is essential. While specific transporters for this compound have not been identified, the transport of glucose out of the lysosome following its cleavage is a necessary step. This is mediated by specific glucose transporters present in the lysosomal membrane.

OrganelleMetabolic RoleAssociated Transport Mechanisms
Endoplasmic ReticulumSynthesis of glucosylceramide (precursor).Transport to Golgi apparatus via vesicular transport.
LysosomeDegradation by glucocerebrosidase and other hydrolases.Import via endocytic pathway; transport of GCase via LIMP-2.
Formation of glucopsychosine from glucosylceramide.Efflux of degradation products (e.g., glucose) via specific transporters.

Mechanistic Investigations of N Omega Cd3 Hexadecanoyl Glucopsychosine Interactions with Biological Systems

Perturbations of Cellular Processes by Glucopsychosine Analogues

The accumulation of glucopsychosine and its acylated forms, such as N-hexadecanoyl-glucopsychosine, triggers significant disruptions in fundamental cellular activities. These bioactive lipids are not inert storage products; they actively interfere with enzymatic functions and induce cellular stress. Studies using cultured neuronal-like cells exposed to micromolar concentrations of glucopsychosine have demonstrated morphological changes, such as cell body shrinkage and suppressed neurite outgrowth, indicating direct neurotoxic effects. nih.gov This cellular dysfunction is largely attributed to the ability of these analogues to modulate the activity of key enzymes.

Glucopsychosine analogues are recognized inhibitors of several enzymes, a primary mechanism through which they exert their cytotoxic effects. The most well-characterized interaction is with glucocerebrosidase (GCase), the very enzyme whose deficiency causes Gaucher disease. Glucopsychosine acts as a non-competitive inhibitor of GCase, with a reported inhibition constant (Ki) of 30 μM. nih.gov This inhibition suggests that the accumulating substrate can further compromise the residual activity of the mutated enzyme, exacerbating the disease state.

The enzymatic activity of GCase is intrinsically linked to its conformational state. Its catalytic mechanism involves a double-displacement reaction that necessitates significant flexibility, particularly in loops at the entrance of the substrate-binding site. nih.govnih.gov The activator protein Saposin C is essential for inducing a conformational change that stimulates GCase activity. nih.govnih.gov While the precise conformational shift induced by glucopsychosine binding is not fully elucidated, its role as a non-competitive inhibitor implies it binds to a site distinct from the catalytic pocket, altering the enzyme's three-dimensional structure in a way that reduces its efficacy.

Beyond GCase, glucopsychosine and its analogues affect other critical enzymes. Research has shown that glucopsychosine can inhibit other lysosomal hydrolases, including sphingomyelinase and β-galactosidase, in a dose-dependent manner. nih.govnih.gov Furthermore, it has been identified as an inhibitor of Protein Kinase C (PKC), a crucial enzyme in signal transduction pathways that govern a wide range of cellular processes. nih.gov This broader inhibitory profile highlights how the accumulation of a single class of lipid can have cascading effects on cellular homeostasis.

Table 1: Documented Enzyme Inhibition by Glucopsychosine Analogues

EnzymeInhibitorType of InhibitionInhibition Constant (Ki)Reference
Glucocerebrosidase (GCase)GlucopsychosineNon-competitive30 μM nih.gov
Protein Kinase C (PKC)GlucopsychosineNot SpecifiedNot Specified nih.gov
SphingomyelinaseGlucopsychosineNot SpecifiedNot Specified nih.govnih.gov
β-GalactosidaseGlucopsychosineNot SpecifiedNot Specified nih.govnih.gov

Signaling Pathway Intersections with Glycosphingolipid Metabolism

The disruption of glycosphingolipid metabolism, marked by the accumulation of glucopsychosine, has profound implications for cellular signaling. Glucopsychosine is not merely a catabolic byproduct but an active signaling molecule that can hijack and deregulate major intracellular communication networks.

A primary signaling hub affected by elevated glucopsychosine is the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). nih.govnih.govresearchgate.net Studies using induced pluripotent stem cell-derived neurons from neuronopathic Gaucher disease patients have shown that glucopsychosine exits the lysosome and activates mTORC1 in the cytoplasm. nih.govresearchgate.net This aberrant activation interferes with normal lysosomal biogenesis and blocks autophagy, a critical cellular recycling process. nih.govresearchgate.net The hyperactivation of mTORC1 is confirmed by the increased phosphorylation of its key downstream effectors, including ribosomal protein S6 (S6) and 4E-binding protein 1 (4EBP1). nih.gov This finding mechanistically links the accumulation of a specific lipid to the widespread lysosomal and autophagic dysfunction observed in Gaucher disease. nih.govresearchgate.net

In addition to the mTORC1 pathway, glucopsychosine has been found to activate the cAMP signaling pathway, which is required for certain forms of lysosome-dependent cell death. nih.gov The intersection of glycosphingolipid metabolism with these central signaling pathways demonstrates that the pathological consequences of enzyme deficiency extend far beyond simple substrate accumulation, leading to a complex reprogramming of cellular regulatory networks.

Table 2: Signaling Pathways Modulated by Glucopsychosine

Signaling PathwayEffect of GlucopsychosineKey Downstream EffectorsCellular OutcomeReference
mTORC1Activation/Hyperactivation↑ Phospho-mTOR, ↑ Phospho-S6, ↑ Phospho-4EBP1Interference with lysosomal biogenesis, Autophagy block nih.govnih.govresearchgate.net
cAMP SignalingActivationNot SpecifiedRequired for cationic amphiphilic drug-induced cell death nih.gov
Protein Kinase C (PKC)InhibitionNot SpecifiedAltered signal transduction nih.gov

Interplay with Other Lipid Species and Metabolites

The cellular lipidome is a highly interconnected network, and the accumulation of one lipid species inevitably affects the metabolism and concentration of others. The buildup of glucopsychosine and its precursor, glucosylceramide, creates significant cross-talk with other lipid classes, particularly cholesterol. nih.govuva.nl

A notable interaction involves a transglucosylation reaction catalyzed by GCase itself. Under conditions of high glucosylceramide concentration, GCase can transfer the glucose moiety from glucosylceramide to cholesterol, forming 1-O-cholesteryl-β-D-glucopyranoside (Glucosylcholesterol). nih.govresearchgate.netuva.nl This finding reveals a novel metabolic function for GlcCer and directly links glycosphingolipid and sterol metabolism. The levels of this glucosylated sterol are found to be elevated in cellular and animal models of Gaucher disease and are also increased in Niemann-Pick type C disease, a disorder characterized by the intralysosomal accumulation of cholesterol. nih.govresearchgate.net This demonstrates that the availability and concentration of one lipid substrate can drive unexpected enzymatic reactions, creating novel metabolites and altering the physicochemical properties of cellular membranes.

Furthermore, the activation of the mTORC1 pathway by glucopsychosine has broader metabolic implications. mTORC1 is a master regulator of cellular growth and metabolism, integrating signals from nutrients and growth factors to control processes like protein and lipid synthesis. nih.govresearchgate.net The chronic activation of mTORC1 can stimulate lipogenesis, in part through pathways involving Sterol Regulatory Element Binding Proteins (SREBPs). nih.gov This suggests a potential positive feedback loop where the accumulation of a glycosphingolipid metabolite could promote the synthesis of other lipids, further contributing to the complex metabolic dysregulation and cellular stress observed in lysosomal storage diseases. nih.govresearchgate.net

Applications of N Omega Cd3 Hexadecanoyl Glucopsychosine in in Vitro and Pre Clinical Model Systems

In Vitro Cell Culture Models for Glycosphingolipid Research

The use of cultured cells provides a controlled environment to investigate the cellular and molecular functions of glycosphingolipids. N-omega-CD3-Hexadecanoyl-glucopsychosine is instrumental in these models for quantifying changes in glucosylceramide levels under various experimental conditions.

Studies in Cultured Neuronal and Non-Neuronal Cell Lines

The study of glucosylceramide metabolism is particularly relevant in neurological and lysosomal storage diseases. In these contexts, neuronal and non-neuronal cell lines are essential tools. For instance, research has utilized human medulloblastoma (Daoy) cells, which exhibit neuronal properties, and human oligodendrocyte (MO3.13) cell lines to investigate the trafficking of glucosylceramide between different neural cell types. labchem.com.my While some studies employ fluorescently-labeled lipids like NBD-GlcCer for tracking purposes, the use of deuterated standards such as this compound is crucial for accurate quantification of endogenous glucosylceramide levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS). labchem.com.mynih.gov

One key area of investigation is the enzymatic activity of glucosylceramide synthase (GCS), the enzyme responsible for the synthesis of glucosylceramide. A sensitive and selective LC-MS/MS method has been developed to measure GCS activity in cell lysates, such as from the human hepatocellular carcinoma cell line (HepG2). nih.gov This type of assay relies on a non-natural substrate (e.g., C8-ceramide) and a non-natural internal standard (e.g., C12-glucosylceramide) to quantify the enzymatic product, demonstrating the principle that can be applied with this compound for the quantification of the natural C16 isoform. nih.gov Such methods are vital for screening potential therapeutic inhibitors of GCS in diseases characterized by abnormal ceramide metabolism. nih.gov

Interactive Data Table: Representative Cell Lines in Glycosphingolipid Research

Cell LineTypeApplication in Glycosphingolipid Research
DaoyHuman Medulloblastoma (Neuronal-like)Studying neuronal synthesis and transport of glucosylceramide. labchem.com.my
MO3.13Human Oligodendrocyte (Glial)Investigating glia-mediated degradation of neuronally-derived glucosylceramide. labchem.com.my
HepG2Human Hepatocellular CarcinomaDeveloping assays for glucosylceramide synthase (GCS) activity and inhibitor screening. nih.gov

Investigations in Primary Cell Isolates and Tissue Explants

Primary cell isolates and tissue explants offer a model system that more closely resembles the in vivo environment compared to immortalized cell lines. While specific studies explicitly detailing the use of this compound in these systems are not widely documented in publicly available literature, the principles of its application remain the same. The use of deuterated standards is a common practice in lipidomics studies involving primary cultures to ensure accurate quantification.

For example, studies on primary hypothalamic neurons have been instrumental in understanding the role of glucosylceramide synthase in regulating energy homeostasis. nih.gov In such experiments, precise measurement of changes in glucosylceramide levels upon genetic or pharmacological manipulation is critical. The use of an internal standard like this compound would be the standard method to achieve this with LC-MS/MS.

Use in Non-Human Animal Models for Metabolic Pathway Analysis

Non-human animal models are indispensable for studying the systemic effects of altered glycosphingolipid metabolism. This compound is used as an internal standard to quantify glucosylceramide levels in tissues from these models, providing insights into disease pathogenesis and therapeutic response.

Understanding Glucopsychosine Homeostasis in Genetically Modified Organisms

Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene, is characterized by the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine (B128621) (psychosine). nih.govnih.gov Various genetically modified mouse models have been developed to mimic this disease and study the resulting pathology. nih.govnih.gov

The quantification of glucosylceramide and glucosylsphingosine in the brains of these mice is crucial for understanding the progression of neuronopathic Gaucher disease. nih.gov LC-MS/MS methods, which would typically employ deuterated standards like this compound for glucosylceramide, have been developed for this purpose. nih.gov

A comparative study of different Gba1 mutant mouse models revealed varying levels of substrate accumulation in the brain. nih.gov For instance, at six months of age, mice with a D409H/null genotype exhibited a more substantial increase in brain glucosylsphingosine compared to those with an L444P/L444P genotype, while glucosylceramide levels did not show significant accumulation in these particular models. nih.gov This highlights the importance of quantifying both lipids to fully understand the biochemical phenotype.

Interactive Data Table: Glycolipid Levels in Brains of Gba1 Mutant Mice

GenotypeRelative Glucosylsphingosine Level (Fold change vs. WT)Relative Glucosylceramide Level (Fold change vs. WT)
GbaL444P/L444P~6-fold increaseNo significant change
GbaL444P/null~16-fold increaseNo significant change
GbaD409H/D409H~17-fold increaseNo significant change
GbaD409H/null~35-fold increaseNo significant change
Data adapted from a comparative biochemical evaluation of Gba1 mutant mice. nih.gov

These findings underscore that glucosylsphingosine may be a more sensitive biomarker for neuronopathic Gaucher disease in certain preclinical models. nih.govnih.gov

Assessing Metabolic Dysregulation in Model Systems

Beyond monogenic disorders like Gaucher disease, the dysregulation of glucosylceramide metabolism has been implicated in more common multifactorial diseases. For instance, elevated levels of C16 glucosylceramide have been observed in the plasma of Parkinson's disease patients with cognitive impairment. caymanchem.com Animal models are being used to investigate the causal role of these metabolic changes. The development of a novel GBA1 D409V knock-in mouse model, which exhibits decreased glucocerebrosidase activity, provides a valuable tool for studying the link between GBA1 mutations and Parkinson's disease risk. nih.gov In this model, significant increases in glycosphingolipid substrates were noted in the liver. nih.gov

Furthermore, the administration of enzyme inhibitors in wild-type animals can create pharmacological models of metabolic dysregulation. For example, treating mice with conduritol β-epoxide (CBE), a GCase inhibitor, leads to the elevation of both glucosylceramide and glucosylsphingosine in the brain. nih.gov In contrast, inhibiting the non-lysosomal β-glucosidase GBA2 with N-butyldeoxygalactonojirimycin (NB-DGJ) results in the elevation of only glucosylceramide. nih.gov The use of this compound as an internal standard in such studies allows for precise quantification of these changes, helping to dissect the roles of different enzymes in glucosylceramide homeostasis.

Emerging Research Frontiers and Methodological Advancements with N Omega Cd3 Hexadecanoyl Glucopsychosine

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The integration of multiple "omics" disciplines, such as proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts), provides a holistic view of cellular processes. In the context of lipid research, the inclusion of lipidomics, the large-scale study of lipids, is crucial. N-omega-CD3-Hexadecanoyl-glucopsychosine plays a pivotal role in enhancing the accuracy and reliability of lipidomic analyses, primarily through its application as an internal standard in mass spectrometry.

Mass spectrometry is a powerful technique for identifying and quantifying lipids in complex biological samples. However, variations in sample preparation and instrument response can introduce inaccuracies. The addition of a known quantity of an internal standard, such as this compound, allows for the normalization of these variations. Because this deuterated lipid is chemically identical to its natural counterpart but has a different mass, it can be distinguished by the mass spectrometer, providing a reliable reference for quantification.

This is particularly relevant in the study of lysosomal storage disorders like Gaucher disease, which is characterized by the accumulation of glucocerebroside. Lipidomic profiling of plasma and other biological fluids from Gaucher disease patients is a key research area, and the use of deuterated standards is essential for accurately monitoring disease progression and the efficacy of therapeutic interventions. By providing a precise measurement of glucocerebroside levels, this compound enables researchers to correlate lipid profiles with proteomic and transcriptomic data, offering deeper insights into the molecular mechanisms of the disease.

Study FocusKey Lipidomic FindingsRelevance of Deuterated Standard
Biomarker discovery in Gaucher diseaseElevated levels of multiple glucosylceramide species in plasma and tissues of patients.Ensures accurate quantification of glucosylceramide, allowing for reliable comparison between healthy and diseased states.
Monitoring therapeutic efficacyReduction in plasma glucosylceramide levels in response to enzyme replacement therapy.Provides a precise measure of the therapeutic intervention's effect on the target lipid.
Understanding disease pathologyAlterations in the lipid profiles of specific brain regions in neuronopathic Gaucher disease.Enables accurate measurement of lipid accumulation in different tissues, helping to elucidate disease mechanisms.

Development of Novel Biosensors and Imaging Probes

The development of tools to visualize and track lipids within living cells is a major frontier in cell biology. While the direct application of this compound in the creation of novel biosensors and imaging probes is still an emerging area, the unique properties of deuterated lipids and the broader exploration of glucocerebroside analogs in this field are noteworthy.

One promising avenue is the use of deuterated compounds in conjunction with advanced imaging techniques like stimulated Raman scattering (SRS) microscopy. The carbon-deuterium (C-D) bond has a unique vibrational frequency that falls within a "silent" region of the cellular Raman spectrum, allowing for background-free imaging of the deuterated molecule. By introducing this compound into cells, researchers could potentially track its metabolism and localization with high spatial resolution.

Furthermore, the synthesis of fluorescently labeled analogs of glucocerebroside has been a significant area of research. These fluorescent probes are designed to mimic the natural lipid and can be used to monitor the activity of glucocerebrosidase, the enzyme deficient in Gaucher disease, within living cells. While these probes are not typically deuterated, their development highlights the interest in modifying the glucocerebroside structure to create tools for cellular imaging. The future may see the combination of deuteration and fluorescent tagging to create multimodal probes for correlative light and Raman microscopy.

Advanced Computational Modeling and Simulation of Lipid Metabolism

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the behavior of biological molecules at an atomic level. These methods allow researchers to investigate the dynamics of lipid-protein interactions and the behavior of lipids within membranes, providing insights that are often difficult to obtain through experimental methods alone.

In the context of this compound, computational models can be used to simulate its behavior and metabolism. Although the isotopic labeling does not significantly alter the molecule's physical properties in a simulation, the experimental data obtained using this standard can be used to validate and refine computational models of glucocerebroside metabolism.

Several studies have employed MD simulations to investigate the enzyme glucocerebrosidase and its interaction with its substrate, glucocerebroside. These simulations have provided valuable information about the enzyme's active site, the mechanism of substrate binding, and the impact of disease-causing mutations. Additionally, simulations of glucocerebroside within lipid bilayers have shed light on its role in membrane structure and dynamics. The data generated from these simulations are crucial for understanding how the accumulation of this lipid in Gaucher disease might disrupt cellular membranes.

Simulation TypeKey ParametersMajor Findings
Molecular Dynamics of GlucocerebrosidaseEnzyme structure, substrate docking, water dynamicsIdentification of key amino acid residues in the active site; understanding of how mutations affect enzyme stability and function.
Molecular Dynamics of Glucocerebroside in a Lipid BilayerLipid composition, temperature, pressureCharacterization of the orientation and dynamics of glucocerebroside within the membrane; insights into its interactions with other lipids.
Quantum Mechanics/Molecular Mechanics (QM/MM)Active site model, reaction coordinatesElucidation of the enzymatic reaction mechanism at a quantum mechanical level.

Prospects for Understanding Fundamental Lipid Biology and Homeostasis

The ability to accurately trace the metabolic fate of lipids is fundamental to understanding their diverse roles in cellular biology and the maintenance of homeostasis. This compound, as a stable isotope-labeled lipid, offers a powerful tool for such metabolic tracing studies.

By introducing this labeled compound into cellular or animal models, researchers can follow its incorporation into various metabolic pathways. For instance, glucopsychosine is a precursor to a vast array of more complex glycosphingolipids. Using mass spectrometry, it is possible to track the deuterium (B1214612) label as it is incorporated into these downstream products. This provides a dynamic view of lipid metabolism that is not achievable with traditional methods that only measure static lipid levels.

Such studies have the potential to reveal novel metabolic pathways, identify points of metabolic regulation, and elucidate how these processes are perturbed in disease states. For example, in the context of Gaucher disease, tracing the metabolism of exogenously supplied this compound could help to understand the compensatory metabolic pathways that are activated in response to the deficiency of glucocerebrosidase.

Furthermore, understanding the fundamental biology of glucocerebroside is crucial, given its established role in skin barrier function and its emerging links to neurodegenerative conditions such as Parkinson's disease. The use of deuterated standards like this compound will be instrumental in precisely quantifying changes in glucocerebroside metabolism in these contexts, potentially leading to new diagnostic markers and therapeutic strategies.

Q & A

Q. What are the key structural features and synthesis methods for N-omega-CD3-Hexadecanoyl-glucopsychosine?

this compound is a deuterated glycosphingolipid with a CD3-labeled hexadecanoyl (C16:0) chain attached to glucopsychosine. It is synthesized semisynthetically from bovine buttermilk, involving the substitution of hydrogen with deuterium at the ω-position of the fatty acid chain . Structural confirmation relies on mass spectrometry (MS) for molecular weight (703 Da) and isotopic labeling, alongside thin-layer chromatography (TLC) for purity validation (>98%) .

Q. How is this compound utilized in modeling lysosomal storage disorders like Fabry disease or Niemann-Pick disease?

The compound serves as a deuterated internal standard in lipidomic studies to quantify glucosylceramide accumulation in lysosomal disorders. Researchers use it to spike biological samples (e.g., plasma, tissue homogenates) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, enabling precise measurement of endogenous glucopsychosine levels in disease models .

Q. What are the optimal solubility and storage conditions for maintaining stability?

The compound is soluble in chloroform/methanol (2:1 v/v) and should be stored at -20°C to prevent degradation. Reconstitution protocols recommend lyophilization followed by solvent addition under inert gas (e.g., nitrogen) to minimize oxidation .

Advanced Research Questions

Q. What experimental strategies address quantification challenges in complex biological matrices?

Methodology:

  • Use isotope dilution assays with this compound as a stable isotope-labeled internal standard.
  • Optimize LC-MS/MS parameters: Electrospray ionization (ESI) in positive ion mode, multiple reaction monitoring (MRM) transitions for glucopsychosine (m/z 462 → 282) and its deuterated analog (m/z 703 → 285) .
  • Validate recovery rates using spike-and-recovery experiments in cell lysates or cerebrospinal fluid .

Q. How to design experiments for studying glucosylceramide metabolism in live-cell systems?

Approach:

  • Pulse-chase assays: Incubate cells with deuterated compound and track metabolic flux using time-resolved LC-MS.
  • Inhibitor studies: Combine with glucocerebrosidase inhibitors (e.g., conduritol B epoxide) to assess enzyme-specific turnover rates .
  • Localization: Use fluorescence-labeled analogs (e.g., NBD-tagged derivatives) for confocal microscopy, but validate against deuterated standards to avoid artifacts .

Q. How to resolve contradictions in reported glucosylceramide levels across studies?

Analysis Framework:

  • Cross-validate ceramide chain specificity: Ensure studies use identical acyl chain lengths (e.g., C16:0 vs. C18:0) to avoid confounding results .
  • Control for purity: Batch-to-batch variability in semisynthetic compounds (e.g., 98% vs. 95% purity) can skew quantification; re-run TLC and MS for each batch .
  • Normalize to tissue-specific baselines: Compare glucosylceramide levels in disease models (e.g., Gaucher fibroblasts) against healthy controls using paired samples .

Q. What advanced techniques assess the compound’s stability under varying pH and temperature conditions?

Protocol:

  • Accelerated degradation studies: Incubate the compound at 4°C, 25°C, and 37°C in buffers (pH 4–8) for 0–72 hours.
  • Monitor degradation via HPLC with charged aerosol detection (CAD) and quantify residual intact compound using deuterated internal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.